2-(Pyrimidin-4-ylamino)acetic acid, also known as pyrimidinecarboxylic acid, is an organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring with an amino group and a carboxylic acid moiety, making it an important structure in medicinal chemistry and biochemistry. It is classified under organoheterocyclic compounds and specifically falls within the subclass of pyrimidines and pyrimidine derivatives, which are characterized by their unique nitrogen-containing heterocyclic structure .
The synthesis of 2-(pyrimidin-4-ylamino)acetic acid can be achieved through several methods, primarily involving the condensation of appropriate pyrimidine derivatives with amino acids or their derivatives. One common synthetic route includes:
The reaction conditions typically involve:
The molecular formula of 2-(pyrimidin-4-ylamino)acetic acid is , with a molecular weight of approximately 180.16 g/mol. The structure features:
The compound's InChI key is UFBPFVSHWCAGIQ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The three-dimensional conformation can be visualized using molecular modeling software .
2-(Pyrimidin-4-ylamino)acetic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-(pyrimidin-4-ylamino)acetic acid primarily involves its interaction with biological targets, such as enzymes and receptors. It is hypothesized that:
This mechanism is crucial for its potential applications in medicinal chemistry, particularly in drug development .
The compound has been assessed for various properties including:
2-(Pyrimidin-4-ylamino)acetic acid has significant applications in various scientific fields:
Multi-step synthetic routes to 2-(pyrimidin-4-ylamino)acetic acid derivatives typically begin with functionalized pyrimidine cores, leveraging nucleophilic aromatic substitution (SNAr) and condensation reactions. A foundational approach involves reacting 4-chloropyrimidine derivatives with glycine equivalents under basic conditions. For instance, enaminonitrile precursors serve as key intermediates for constructing fused pyrimidine systems, as demonstrated in the synthesis of thiazole-linked azolopyrimidines. Here, enaminonitrile 4 undergoes sequential cyclization with N-nucleophiles (guanidine, hydrazine hydrate) or C-nucleophiles (acetylacetone, dimedone) to yield pyrazolopyrimidine, triazolopyrimidine, and pyranopyrimidine scaffolds [1].
Microwave-assisted multicomponent reactions (MCRs) significantly optimize these protocols. The catalyst-free condensation of 2-aminothiadiazole, aldehydes, and acetoacetate under microwave irradiation generates 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylates in <20 minutes with >85% yields—a 4.3-fold efficiency increase over conventional heating [6]. This method enhances atom economy by eliminating metal catalysts and reducing solvent waste.
Table 1: Key Multi-Step Synthetic Routes to Pyrimidine Derivatives
Starting Material | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Enaminonitrile 4 | N-Nucleophiles (e.g., thiourea), Δ | Pyrimidinethione derivatives (12–15) | 60–75 |
2-Aminothiadiazole | Aldehyde, ethyl acetoacetate, MW, 120°C | 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate | 85–92 |
4-Chloropyrimidine | Glycine ethyl ester, K₂CO₃, DMF | Ethyl 2-(pyrimidin-4-ylamino)acetate | 68 |
Halogenation—particularly at the C7/C8 positions of tricyclic cores—dramatically enhances the bioactivity of pyrrolo[2,3-d]pyrimidine derivatives by improving target binding affinity and metabolic stability. Systematic studies reveal that monohalogenation at position 8 universally boosts A₂B adenosine receptor (A₂BAR) antagonism, with fluoro, chloro, and bromo substituents achieving Kᵢ values <10 nM. Conversely, C7 halogenation or dihalogenation exhibits halogen-size-dependent activity loss: bulky bromo groups reduce affinity by 15-fold compared to fluoro [4].
In fused systems like pyrrolo[3,2-d]pyrimidin-4-amines, iodination at C6 (using N-iodosuccinimide, NIS) amplifies antiproliferative effects. Compound 4.1.93—featuring a 6-iodo group—shows IC₅₀ values of 0.92–4.9 μM against HeLa, L1210, and CEM cancer lines, outperforming 5-fluorouracil in HeLa cytotoxicity (IC₅₀ = 0.92 ± 0.04 μM vs. 0.54 ± 0.12 μM) [10]. The halogen's role extends beyond sterics: it facilitates halogen bonding with kinase hinge regions (e.g., VEGFR-2, EGFR) and retards oxidative metabolism by blocking susceptible aryl sites.
Table 2: Bioactivity of Halogenated Pyrrolo[3,2-d]pyrimidines
Compound | Halogen Position | Antiproliferative IC₅₀ (μM) | Target Inhibition IC₅₀ (μM) |
---|---|---|---|
4.1.92 | C6-Cl, C2-Cl | 6.8–25.0 (L1210, CEM, HeLa) | Not reported |
4.1.93 | C6-I, C2-Cl | 0.92–4.9 (L1210, CEM, HeLa) | Tubulin: 0.48 ± 0.008 μM [10] |
6A | N/A (non-halogenated) | >100 (normal cells) | RXRα: Kd = 120 nM |
Suzuki-Miyaura cross-coupling enables fragment-based diversification of 2-(pyrimidin-4-ylamino)acetic acid derivatives, installing biaryl or heteroaryl groups to modulate pharmacokinetic and target-binding properties. Key catalysts include:
Optimization strategies focus on ligand design. Bidentate ligands like XPhos suppress protodeboronation, while microwave assistance (100–120°C, 15 min) accelerates reactions 8-fold versus thermal conditions. Recent advances utilize continuous-flow systems with immobilized Pd catalysts, achieving >95% conversion in <5 minutes residence time [9].
Table 3: Catalytic Systems for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
Catalyst System | Conditions | Scope | Yield Range | Turnovers |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | K₂CO₃, dioxane, 80°C, 12h | Aryl/heteroaryl boronic acids | 70–85% | 3 |
CuFe₂O₄ NPs (5 mol%) | EtOH:H₂O (3:1), 80°C, 1h | Benzylboronic acids | 88–92% | 5 |
Cp*IrCl₂ dimer (3 mol%) | KOH, xylene, reflux, 8h | 4-Pyridylboronates | 75–82% | 1 |
Optimization Strategies
Concluding Remarks
The synthetic landscape for 2-(pyrimidin-4-ylamino)acetic acid derivatives leverages regioselective halogenation, MCR-based ring formation, and fragment coupling via tailored catalytic systems. Future directions include photo-/electrocatalytic C-H functionalization to bypass pre-halogenation and enzyme-mediated asymmetric amination [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7